![molecular formula C8H14FN B12938068 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluoromethyl)-8-azabicyclo[321]octane is a bicyclic compound characterized by a fluoromethyl group attached to an azabicyclo[321]octane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This method utilizes vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to yield the desired bicyclic structure.
Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This approach allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can be further modified to introduce the fluoromethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new fluoromethyl derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level .
Comparaison Avec Des Composés Similaires
3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Oxa-3-azabicyclo[3.2.1]octane: Similar bicyclic structure but with an oxygen atom in place of the fluoromethyl group.
8-Oxabicyclo[3.2.1]octane: Lacks the azabicyclo structure and fluoromethyl group but shares the bicyclic framework.
Bicyclo[3.2.1]octane: Basic bicyclic structure without additional functional groups.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H14FN |
|---|---|
Poids moléculaire |
143.20 g/mol |
Nom IUPAC |
3-(fluoromethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14FN/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-5H2 |
Clé InChI |
CMKIICXIVNEYRU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


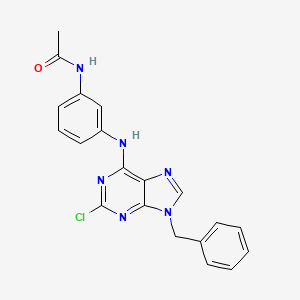
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)

![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)


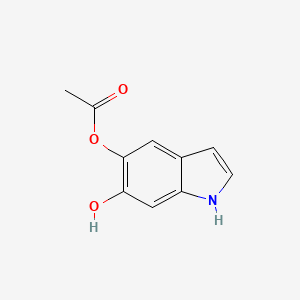
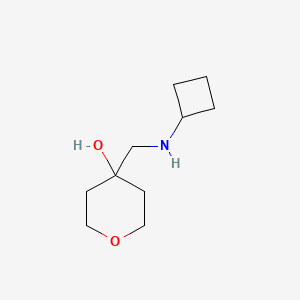
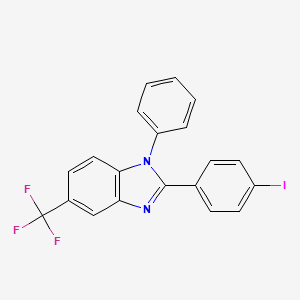

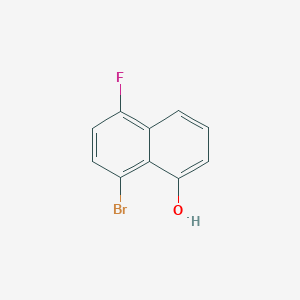
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)

